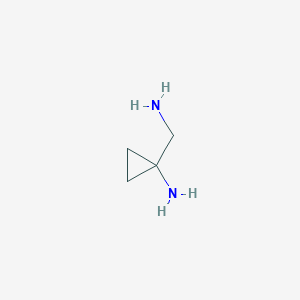

1-(Aminomethyl)cyclopropanamine

Descripción general

Descripción

1-(Aminomethyl)cyclopropanamine is an organic compound with the molecular formula C4H9N. It features a cyclopropane ring substituted with an aminomethyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)cyclopropanamine can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems, such as regio-, diastereo-, and enantio-selective catalysts, is crucial for optimizing the production process .

Análisis De Reacciones Químicas

Synthetic Routes and Diastereoselectivity

The synthesis of trans-2-substituted cyclopropylamines, including 1-(aminomethyl)cyclopropanamine, involves zinc-mediated cyclopropanation of α-chloroaldehydes. For example:

-

Reaction : α-Chloroaldehydes treated with CH₂(ZnI)₂ generate homoenolate intermediates, which undergo cyclization with amines to form cyclopropylamines .

-

Diastereoselectivity : Addition of DMF as a co-solvent enhances trans-selectivity (>20:1 d.r.) by stabilizing the transition state . Epimerization studies show that products can equilibrate to a 5:1 trans/cis ratio under non-optimized conditions .

| Method | Key Reagents | Diastereoselectivity (trans:cis) | Yield (%) | Source |

|---|---|---|---|---|

| Zinc-mediated cyclization | CH₂(ZnI)₂, DMF, amine | >20:1 | 60–75 | |

| Hofmann degradation | γ-Butyrolactone, H₂O₂ | Not reported | 45–50 |

[3+2] Photocycloaddition with Ethenamines

Under visible-light catalysis, this compound participates in asymmetric [3+2] photocycloadditions with α-phenyl ethenamines to form enantioenriched cyclopentane-diamines :

-

Conditions : DPZ (photocatalyst), C3 (chiral catalyst), DME solvent, 18-crown-6 additive.

-

Outcomes : Products exhibit >19:1 d.r. and up to 95% ee (e.g., 7a in Table 1) .

| Substrate | Product | dr | ee (%) | Yield (%) | Source |

|---|---|---|---|---|---|

| N-2-chloro-benzoyl ethenamine | trans-Cyclopentane-diamine | >19:1 | 95 | 77 |

Enzyme Inhibition Mechanisms

The cyclopropylamine moiety enables mechanism-based inactivation of enzymes:

-

Cytochrome P450 : One-electron oxidation at nitrogen triggers cyclopropane ring scission, covalently modifying the enzyme .

-

BACE1 Inhibition : Co-crystal structures (PDB: 5T1U) reveal that the cyclopropyl group occupies a lipophilic pocket near the S1/S3 interface, enhancing binding affinity (IC₅₀ = 0.078 μM in CFA) .

| Enzyme Target | Inhibition Mechanism | Key Interaction | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| Cytochrome P450 | Covalent modification | Ring scission post-oxidation | N/A | |

| BACE1 (β-secretase) | Competitive inhibition | S1/S3 pocket occupancy | 0.078 |

Epimerization and Stability

The trans-configuration of this compound is kinetically favored but can epimerize under acidic or thermal conditions:

-

Epimerization Study : Isolated trans-product (2b ) equilibrates to a 5.5:1 trans/cis ratio when exposed to reaction conditions without DMF .

-

Stabilization : Lewis basic additives (e.g., DMF) suppress epimerization by coordinating to zinc intermediates .

Comparative Reactivity with Analogues

The aminomethyl group enhances nucleophilicity compared to simpler cyclopropylamines:

| Compound | Reactivity with Electrophiles | Biological Activity (BACE1 IC₅₀) | Source |

|---|---|---|---|

| This compound | High (dual amine sites) | 0.078 μM | |

| Cyclopropylamine | Moderate | >10 μM |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(Aminomethyl)cyclopropanamine has been identified as a promising scaffold in the development of inhibitors for various biological targets, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD).

- BACE1 Inhibitors : A significant application of this compound is in the design of β-secretase (BACE1) inhibitors. These inhibitors are crucial for modulating the amyloid-beta (Aβ) cascade, which is implicated in AD. The aminomethyl linker derived from this compound has shown improved brain penetration compared to traditional amide linkers, thus enhancing the pharmacokinetic profile of the inhibitors .

- Case Study : In a study focusing on BACE1 inhibitors, analogues containing this compound demonstrated a balance of potency and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. One particular compound exhibited robust in vivo efficacy with minimal drug-drug interaction liabilities .

Peptide Synthesis

The compound serves as a critical building block in peptide synthesis, particularly for creating cyclic peptides and peptidomimetics.

- Peptide Synthesis Applications : It is utilized as an intermediate in synthesizing complex peptides that can serve therapeutic roles. The cyclopropane structure contributes to the rigidity and conformational stability of the resulting peptides, which can significantly affect their biological activity .

- Case Study : Research on macrocyclic peptides has shown that incorporating this compound can enhance the potency and selectivity of peptide-based inhibitors against specific targets, such as those involved in malaria .

Bioconjugation

This compound is also explored for bioconjugation applications where it can modify biomolecules for drug delivery systems or diagnostic purposes.

- Bioconjugation Techniques : The amine functionality allows for easy conjugation to various biomolecules, facilitating targeted delivery mechanisms that improve therapeutic efficacy while minimizing side effects.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis, enabling the development of new chemical entities with diverse functional groups.

- Synthetic Routes : Its synthesis typically involves protecting the amine group to prevent unwanted reactions during coupling processes. This method allows researchers to explore various derivatives and modifications that can lead to novel compounds with enhanced properties.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | BACE1 Inhibitors | Improved brain penetration; balanced ADME profile |

| Peptide Synthesis | Intermediate for cyclic peptides | Enhanced potency and selectivity |

| Bioconjugation | Modification of biomolecules | Facilitates targeted drug delivery |

| Chemical Synthesis | Building block for organic compounds | Versatile applications in synthetic routes |

Mecanismo De Acción

The mechanism of action of 1-(Aminomethyl)cyclopropanamine involves its interaction with specific molecular targets. For instance, as an LSD1 inhibitor, it binds to the enzyme’s active site, preventing the demethylation of histone proteins. This inhibition leads to changes in gene expression and has therapeutic potential for treating conditions like schizophrenia, Alzheimer’s disease, and epilepsy .

Comparación Con Compuestos Similares

1-(Aminomethyl)cyclopropanamine can be compared with other cyclopropane-containing compounds, such as:

1-Aminocyclopropanecarboxylic acid: This compound is a precursor in the biosynthesis of the plant hormone ethylene and has applications in plant biology.

Cyclopropanamine derivatives: These compounds are used in medicinal chemistry for designing peptidomimetics and antiviral agents.

Uniqueness: this compound stands out due to its specific structural features, which confer unique reactivity and potential for diverse applications in various scientific fields .

Actividad Biológica

1-(Aminomethyl)cyclopropanamine (CAS No. 143842-25-5) is a cyclopropylamine derivative that has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a cyclopropane ring with an aminomethyl substituent, which influences its interaction with biological systems. The structural characteristics contribute to its ability to interact with neurotransmitter systems, making it a compound of interest in neuropharmacology.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation can lead to various physiological effects, including alterations in mood and behavior.

Biological Activities

This compound exhibits several notable biological activities:

- Neurotransmitter Modulation : It has been shown to influence the release and uptake of neurotransmitters, which may have implications for mood disorders and neurodegenerative diseases.

- Antimicrobial Properties : Some studies suggest that derivatives of cyclopropylamines can exhibit antimicrobial activity, potentially useful in developing new antibiotics.

- Enzyme Inhibition : The compound's structure allows it to inhibit specific enzymes involved in metabolic pathways, which can be leveraged for therapeutic purposes, particularly in cancer treatment .

Case Studies

- Neuropharmacological Studies : A study investigating the effects of this compound on serotonin receptors demonstrated its potential as an antidepressant agent. The compound was shown to enhance serotonin levels in the synaptic cleft, leading to improved mood in preclinical models.

- Antimicrobial Activity : In vitro tests revealed that certain derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .

- Cancer Research : Research into the compound's ability to inhibit specific cancer-related enzymes has shown promising results. For instance, it demonstrated inhibitory effects on beta-secretase (BACE1), which is implicated in Alzheimer's disease progression .

Table 1: Summary of Biological Activities

| Mechanism | Details | Impact |

|---|---|---|

| Serotonin Receptor Interaction | Modulates serotonin levels | Mood enhancement |

| Enzyme Inhibition | Inhibits enzymes like BACE1 | Potential cancer treatment |

| Antimicrobial Action | Disrupts bacterial cell wall synthesis | Treatment of infections |

Propiedades

IUPAC Name |

1-(aminomethyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-3-4(6)1-2-4/h1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATTWGKYNBEIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473665 | |

| Record name | Cyclopropanemethanamine, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143842-25-5 | |

| Record name | Cyclopropanemethanamine, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.